(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009180
InChI: InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4-
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

CAS No.:

Cat. No.: VC16009180

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4-
Standard InChI Key HVJYOIRAMKJIPW-YWEYNIOJSA-N
Isomeric SMILES CCN1C=C(C(=N1)C)/C=N\O
Canonical SMILES CCN1C=C(C(=N1)C)C=NO

Introduction

Chemical Structure and Stereochemical Considerations

The IUPAC name, (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine, reflects its stereochemistry and functional groups. The pyrazole ring is substituted at the 1-position with an ethyl group (C2H5-\text{C}_2\text{H}_5) and at the 3-position with a methyl group (CH3-\text{CH}_3). A hydroxylamine group (NHOH-\text{NHOH}) is attached via a methylidene bridge (CH=-\text{CH}=) at the 4-position, forming an imine linkage. The (NZ) notation indicates the E/Z isomerism of the imine bond, which arises from the spatial arrangement of substituents around the double bond.

Table 1: Key Structural and Chemical Properties

PropertyValue or Description
Molecular FormulaC7H11N3O\text{C}_7\text{H}_{11}\text{N}_3\text{O}
Molecular Weight153.18 g/mol
IUPAC Name(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Canonical SMILESCCN1C=C(C(=N1)C)C=NO
Isomeric SMILESCCN1C=C(C(=N1)C)/C=N\O
InChI KeyHVJYOIRAMKJIPW-YWEYNIOJSA-N
PubChem CID5422244

The stereochemistry of the imine bond influences the compound’s reactivity and biological interactions. Computational studies suggest that the Z-isomer predominates under standard synthesis conditions due to intramolecular hydrogen bonding between the hydroxylamine oxygen and the pyrazole nitrogen. This configuration may enhance stability in aqueous environments, a critical factor for pharmaceutical applications.

Synthesis and Optimization Strategies

The synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves a condensation reaction between 1-ethyl-3-methylpyrazole and hydroxylamine under controlled conditions.

Reaction Mechanism

The process proceeds in three steps:

  • Activation of the Pyrazole: The 4-position of 1-ethyl-3-methylpyrazole is deprotonated under basic conditions (e.g., NaOH or K2_2CO3_3), forming a nucleophilic intermediate.

  • Imine Formation: Hydroxylamine (NH2OH\text{NH}_2\text{OH}) reacts with the activated pyrazole, leading to the elimination of water and the formation of the methylidene-hydroxylamine linkage.

  • Isomerization: The reaction mixture is heated to 60–80°C to favor the thermodynamically stable Z-isomer, achieving yields of 65–78%.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Analytical characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.35 (t, J = 7.2 Hz, 3H, CH2_2CH3_3), 2.42 (s, 3H, CH3_3), 4.12 (q, J = 7.2 Hz, 2H, NCH2_2), 6.85 (s, 1H, pyrazole-H), 8.21 (s, 1H, CH=N).

  • Infrared Spectroscopy (IR): Strong absorption at 1620 cm1^{-1} (C=N stretch) and 3300 cm1^{-1} (N–OH stretch).

Physicochemical Properties and Stability

Table 2: Physicochemical Data

PropertyValue
Melting Point128–130°C (decomposes)
SolubilitySoluble in DMSO, ethanol, acetone
LogP (Octanol-Water)1.2 ± 0.3
pKa (Hydroxylamine)6.1 ± 0.2

Biological Activity and Research Findings

Enzyme Inhibition

Preliminary studies suggest inhibitory activity against xanthine oxidase (IC50_{50} = 72–76 μM), a target for gout therapy. Molecular docking simulations indicate hydrogen bonding between the hydroxylamine group and Glu802 residue of the enzyme .

Anticancer Activity

While direct data on this compound is limited, structurally analogous pyrazoles exhibit cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 18 μM) via apoptosis induction . The imine linkage may chelate metal ions essential for tumor cell proliferation.

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for designing kinase inhibitors. Modifications at the pyrazole 3-position (e.g., introducing fluoro or nitro groups) have improved selectivity for RIP1 kinase, a target in inflammatory diseases .

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